molecular formula C35H38Cl2N8O4 B602483 Sporanox CAS No. 1217512-35-0

Sporanox

Cat. No.: B602483
CAS No.: 1217512-35-0
M. Wt: 708.6 g/mol
InChI Key: VHVPQPYKVGDNFY-NZHIZTFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An isotopically labelled, orally active antimycotic structurally related to Ketoconazole.

Biological Activity

Sporanox, the brand name for itraconazole, is a triazole antifungal agent widely used to treat various fungal infections. Its biological activity primarily involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This article delves into the mechanisms of action, pharmacokinetics, clinical applications, and recent case studies highlighting its efficacy.

Itraconazole functions by inhibiting the cytochrome P450 enzyme system, particularly the enzyme CYP3A4, which is crucial for the biosynthesis of ergosterol. Ergosterol is essential for maintaining the structural integrity and functionality of fungal cell membranes. By disrupting ergosterol synthesis, itraconazole compromises the cell membrane integrity, leading to fungal cell death.

Key Points:

  • Inhibition of Ergosterol Synthesis: Itraconazole inhibits the 14α-demethylation step in ergosterol synthesis.
  • Targeted Fungal Species: Effective against a range of fungi including Aspergillus, Blastomyces, and Histoplasma species .

Pharmacokinetics

The pharmacokinetic profile of itraconazole reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption: Itraconazole is absorbed from the gastrointestinal tract with variable bioavailability influenced by food intake and formulation type. The oral solution has higher bioavailability compared to capsules.
  • Distribution: It is highly protein-bound (99.8%) and penetrates various tissues, achieving higher concentrations in keratinous tissues such as skin and nails compared to plasma.
  • Metabolism: Primarily metabolized in the liver via CYP3A4, producing active metabolites like hydroxy-itraconazole.
  • Excretion: Excreted mainly through urine (35%) and feces (54%) as inactive metabolites .

Table 1: Pharmacokinetic Parameters of Itraconazole

ParameterValue
Bioavailability~55% (capsules), ~100% (oral solution)
Protein Binding~99.8%
Half-Life24 hours
MetabolitesHydroxy-itraconazole

Clinical Applications

This compound is indicated for treating various fungal infections, including:

  • Aspergillosis
  • Blastomycosis
  • Histoplasmosis
  • Onychomycosis (nail infections)

The efficacy of itraconazole has been demonstrated in numerous clinical trials, showing favorable outcomes in both immunocompromised and non-immunocompromised patients .

Case Studies and Research Findings

Recent studies have explored unconventional uses of itraconazole beyond traditional antifungal applications:

  • Case Study on Autism Spectrum Disorder:
    A notable case involved a child with autism who underwent treatment with escalating doses of this compound. Remarkably, after three months of treatment, there was a complete resolution of autism symptoms coinciding with a significant reduction in urinary markers associated with Aspergillus colonization. This case suggests a potential link between fungal colonization and autism symptoms .
  • Efficacy Against Resistant Fungal Infections:
    Research has indicated that itraconazole may be effective against certain resistant strains of fungi when conventional therapies fail. A study highlighted that patients treated with itraconazole showed improved clinical outcomes compared to those receiving standard care .

Table 2: Summary of Clinical Efficacy Studies

Study FocusOutcome
Aspergillosis Treatment70% clinical success rate
Blastomycosis and HistoplasmosisSignificant reduction in infection markers
Autism Spectrum DisorderComplete symptom resolution

Scientific Research Applications

Clinical Applications

  • Superficial Fungal Infections :
    • Itraconazole is commonly prescribed for conditions such as onychomycosis (nail fungus), dermatophyte infections, and candidiasis. Clinical trials have demonstrated its effectiveness in treating these infections with favorable safety profiles .
  • Systemic Fungal Infections :
    • The drug is also indicated for serious systemic infections like blastomycosis, histoplasmosis, and aspergillosis, particularly in immunocompromised patients. Its use in these populations is crucial due to their increased susceptibility to fungal pathogens .
  • Inflammatory Skin Disorders :
    • Recent studies suggest that itraconazole may have anti-inflammatory properties that can benefit patients with difficult-to-treat inflammatory skin conditions such as seborrheic dermatitis .

Pharmacokinetics

  • Itraconazole exhibits a complex pharmacokinetic profile characterized by high oral bioavailability and extensive tissue distribution. The drug's absorption can be influenced by food intake; thus, it is often recommended to take it with meals to enhance absorption .
  • New formulations such as SUBA-itraconazole have been developed to improve bioavailability and reduce dosing variability compared to traditional this compound capsules .

Case Study 1: Onychomycosis Treatment

A clinical trial involving patients with onychomycosis demonstrated that itraconazole administered in pulse dosing (e.g., 200 mg twice daily for one week per month) resulted in significant mycological cure rates while minimizing overall drug exposure . This approach not only improved patient compliance but also reduced treatment costs.

Case Study 2: Systemic Fungal Infections in Immunocompromised Patients

In a study focusing on patients with HIV/AIDS suffering from histoplasmosis, itraconazole showed a high success rate when used as a first-line treatment. The study highlighted the drug's ability to penetrate tissues effectively, achieving therapeutic concentrations necessary for combating systemic infections .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antifungal agents:

Antifungal Agent Indications Efficacy Rate Notes
This compound (Itraconazole)Onychomycosis, Histoplasmosis70-90%Effective for both superficial and systemic infections.
FluconazoleCandidiasis80-95%Limited effectiveness against non-Candida species.
Amphotericin BSevere systemic fungal infections80-100%High toxicity; reserved for severe cases.
VoriconazoleAspergillosis50-70%Preferred for invasive aspergillosis; requires monitoring.

Properties

CAS No.

1217512-35-0

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

708.6 g/mol

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3

InChI Key

VHVPQPYKVGDNFY-NZHIZTFASA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Appearance

Off-White to Light Beige Solid

melting_point

163-165°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

84625-61-6 (unlabelled)

Synonyms

(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl-d3-propyl)-3H-1,2,4-triazol-3-one

tag

Itraconazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.